Calanolide F

Description

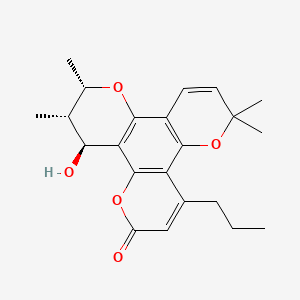

Structure

2D Structure

3D Structure

Properties

CAS No. |

179605-72-2 |

|---|---|

Molecular Formula |

C22H26O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(16S,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18+/m1/s1 |

InChI Key |

NIDRYBLTWYFCFV-SOZUMNATSA-N |

SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@@H](O4)C)C)O |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |

Other CAS No. |

179605-72-2 |

Synonyms |

calanolide A calanolide F costatolide NSC 661122 |

Origin of Product |

United States |

Natural Sourcing and Isolation Methodologies for Calanolide F

Botanical Origins of Calanolide (B8761490) F

Calanolide F, along with other related pyranocoumarins, has been isolated from plant species belonging to the genus Calophyllum. nih.govdatapdf.com The primary botanical sources identified in research are specific varieties of Calophyllum lanigerum and Calophyllum teysmannii. datapdf.com

Specifically, this compound was identified during a chemotaxonomic survey of extracts from Calophyllum lanigerum Miq. var. austrocoriaceum (T. C. Whitmore) P. F. Stevens and Calophyllum teysmannii Miq. var. inophylloide (King) P. F. Stevens. datapdf.comresearchgate.net While the broader class of calanolides is found in various parts of these plants, including leaves, twigs, and stembark, this compound has been specifically reported from the leaves and twigs of C. teysmannii var. inophylloide. datapdf.comresearchgate.net The genus Calophyllum is a large group, comprising approximately 200 species of tropical trees, and is a rich source of diverse secondary metabolites, including numerous coumarins. nih.gov

Table 1: Primary Botanical Sources of this compound

| Plant Species | Variety | Plant Part(s) |

|---|---|---|

| Calophyllum lanigerum | var. austrocoriaceum | General source of related pyranocoumarins |

| Calophyllum teysmannii | var. inophylloide | Leaves, Twigs |

The genus Calophyllum is predominantly distributed throughout the tropical rainforests of the Indo-Pacific region. nih.gov Calophyllum lanigerum, locally known as Bintangor, is found in Southeast Asia, with a native distribution that includes southern Malaysia, Singapore, Sumatra, and the Lingga Islands. utar.edu.mytheferns.infonparks.gov.sg These trees typically grow in lowland primary rainforests, heath forests, or peat swamp forests at elevations up to 950 meters. utar.edu.mynparks.gov.sg

The specific variety Calophyllum lanigerum var. austrocoriaceum gained significant attention after it was first collected in a kerangas forest in Sarawak, Malaysia, on the island of Borneo, as part of a screening program by the National Cancer Institute (NCI). nih.govworldrainforests.com The region is a global biodiversity hotspot, characterized by a vast and complex ecosystem that harbors a multitude of unique plant species, many of which are yet to be chemically investigated. The discovery of the calanolide series of compounds from this specific ecological niche underscores the importance of biodiversity in the search for novel chemical entities.

Extraction and Purification Techniques in Natural Product Research

The isolation of a pure chemical compound like this compound from a complex plant matrix is a multi-step process that relies on a combination of extraction and chromatographic techniques. The general strategy involves a bioassay-guided fractionation, where extracts are systematically separated, and the resulting fractions are tested for biological activity to guide the isolation of the active compounds. googleapis.comnih.gov

The initial step typically involves the extraction of dried and ground plant material (such as leaves and twigs) with organic solvents to create a crude extract. googleapis.com This is followed by a solvent-solvent partitioning process to separate compounds based on their polarity, which helps in concentrating the desired compounds into a less complex fraction. googleapis.com

Chromatography is the cornerstone of purification in natural product research. jocpr.com For the separation of calanolides, a sequence of chromatographic methods is employed to progressively purify the target compounds from the active, non-polar fractions. googleapis.com

Vacuum Liquid Chromatography (VLC) and Gel Permeation Chromatography: These techniques are often used for the initial fractionation of the concentrated extract. googleapis.com They separate the mixture into simpler groups of compounds based on polarity or size.

High-Performance Liquid Chromatography (HPLC): This is a critical step for the final purification of individual compounds. googleapis.comjocpr.com For calanolides, sequential HPLC is performed using different column types. A normal-phase silica (B1680970) column with a solvent system like ethyl acetate-hexane is used, followed by a C18 reversed-phase column with a mobile phase such as methanol-water. googleapis.com

Ultra-High-Performance Liquid Chromatography (UHPLC): As an evolution of HPLC, UHPLC utilizes columns with smaller particle sizes (sub-2-micron), allowing for higher resolution, greater sensitivity, and significantly faster separation times. researchgate.netijpsjournal.com This technique is highly effective for separating closely related compounds within complex natural product extracts.

Supercritical Fluid Chromatography (SFC): SFC is an advanced technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. jocpr.comijpsjournal.com It combines the advantages of both gas and liquid chromatography, offering fast and efficient separations, especially for non-polar compounds like pyranocoumarins. jocpr.com

Once a compound is isolated in its pure form, its chemical structure must be determined. This is accomplished using a suite of modern spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FABMS), is used to determine the exact molecular weight and elemental formula of the compound. datapdf.com For this compound, HRFABMS established its molecular formula as C22H26O5. datapdf.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of organic molecules. A series of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HMQC, HMBC) experiments are performed to map out the carbon-hydrogen framework and the connectivity between atoms. nih.gov The structure of this compound was elucidated through extensive analysis of its NMR spectra in comparison with related known compounds. datapdf.com

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) in CDCl3 |

|---|---|

| C-2 | 160.7 |

| C-3 | 112.9 |

| C-4 | 156.9 |

| C-4a | 102.3 |

| C-5 | 155.1 |

| C-6 | 105.8 |

| C-6a | 101.9 |

| C-7 | 78.3 |

| C-8 | 27.9 |

| C-9 | 27.9 |

| C-10 | 115.9 |

| C-11 | 126.9 |

| C-12 | 78.3 |

| C-12a | 157.9 |

| C-1' | 37.3 |

| C-2' | 22.5 |

| C-3' | 13.9 |

| 10-Me | 25.8 |

| 11-Me | 17.8 |

Data sourced from the Journal of Natural Products, 1996, 59, 754. spectrabase.com

Biosynthetic Pathways of Calanolides

Precursor Molecules and Early Stage Transformations

The biosynthesis of calanolides is a multi-step process that begins with a common amino acid and proceeds through several key intermediates. nih.gov While the complete pathway is not yet fully elucidated, research has identified the initial precursors and the foundational transformations that lay the groundwork for the calanolide (B8761490) scaffold. wikipedia.orgresearchgate.net

L-Phenylalanine to Umbelliferone (B1683723) Derivations

The journey to Calanolide F commences with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. wikipedia.orgrsc.org The initial committed step in the biosynthesis of many phenylpropanoids, including coumarins, is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. researchgate.netfrontiersin.org This is followed by a hydroxylation step at the para-position of the aromatic ring, catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H), to yield p-coumaric acid. wikipedia.orgresearchgate.net

Subsequent enzymatic reactions convert p-coumaric acid into the key coumarin (B35378) intermediate, umbelliferone (7-hydroxycoumarin). wikipedia.orgresearchgate.net This transformation involves ortho-hydroxylation of the cinnamate derivative, a step that can be catalyzed by cinnamate/coumarate 2-hydroxylase. wikipedia.org Following this hydroxylation, the molecule undergoes a trans-cis isomerization of the double bond in the side chain, which facilitates the spontaneous closure of the lactone ring to form the characteristic coumarin core of umbelliferone. wikipedia.orgresearchgate.net

Pathways to Dipyranocoumarin Intermediates

From the central intermediate umbelliferone, the pathway branches to create the dipyranocoumarin structure characteristic of calanolides. researchgate.netmdpi.com This involves the addition of two isoprenoid units, typically derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway. The prenylation of umbelliferone is a critical step, and research suggests two potential routes leading to dipyranocoumarin intermediates. wikipedia.orgresearchgate.net

One proposed pathway involves the initial prenylation of umbelliferone to form osthenol. wikipedia.orgresearchgate.net A second prenylation event, followed by cyclization reactions, would then lead to the formation of a dipyranocoumarin structure. An alternative route suggests the formation of 5,7-dihydroxycoumarin (B1309657) from umbelliferone, which then undergoes subsequent prenylation and cyclization steps to yield a dipyranocoumarin intermediate. wikipedia.orgresearchgate.net Both pathways ultimately converge on a key intermediate, dipetalolactone (B1251107), which serves as a precursor for the final steps in calanolide biosynthesis. wikipedia.orgpsu.edu

Proposed Enzymatic Mechanisms in Calanolide Biogenesis

The later stages of calanolide biosynthesis, which involve the conversion of dipyranocoumarin intermediates into specific calanolides like this compound, are believed to be orchestrated by a series of specialized enzymes. While direct enzymatic evidence is still emerging, proposed mechanisms are based on the structures of the isolated natural products and knowledge of related biosynthetic pathways.

The conversion of the dipetalolactone intermediate is thought to proceed through a 3-propyl-intermediate. wikipedia.org A crucial transformation in this process is a proposed Wagner-Meerwein rearrangement, which would establish the specific stereochemistry observed in the calanolide series. wikipedia.org The final hydroxylation and other modifications to form the various calanolide analogs, including Calanolide A, B, and C, are likely catalyzed by cytochrome P450 monooxygenases. wikipedia.orgmdpi.com Although the specific enzymes responsible for the final steps to yield this compound have not been definitively identified, they are presumed to be part of this family of versatile oxidative enzymes.

Molecular and Genetic Studies on Calanolide Biosynthesis

Unraveling the genetic blueprint for calanolide biosynthesis is a key area of research, as it holds the potential for metabolic engineering and enhanced production of these valuable compounds.

Transcriptomic Analyses for Candidate Gene Identification

The advent of high-throughput sequencing technologies has enabled researchers to explore the transcriptomes of calanolide-producing plants, such as Calophyllum brasiliense and Calophyllum lanigerum. isaaa.orgresearchgate.netnih.gov By analyzing the gene expression profiles in different tissues (leaves, stem, and roots), scientists can identify candidate genes that are potentially involved in the calanolide biosynthetic pathway. isaaa.orgresearchgate.netnih.govbvsalud.org

These transcriptomic studies have successfully identified unigenes (unique gene sequences) that show homology to known enzymes in phenylpropanoid and coumarin biosynthesis, such as PAL, C4H, and various cytochrome P450s. mdpi.comresearchgate.net By comparing the expression levels of these genes in tissues with high and low concentrations of calanolides, researchers can prioritize candidate genes for further functional analysis. isaaa.orgresearchgate.net For instance, several candidate genes potentially involved in the biosynthesis of umbelliferone and the subsequent formation of the angular pyranocoumarin (B1669404) structure of calanolides have been identified in C. brasiliense. mdpi.comresearchgate.net

Functional Characterization of Biosynthetic Enzymes

Identifying candidate genes through transcriptomics is the first step; the next crucial stage is to experimentally validate their function. This involves expressing the candidate genes in a heterologous system, such as yeast or E. coli, and then testing the ability of the resulting recombinant enzymes to catalyze the proposed biochemical reactions.

While the functional characterization of all the enzymes in the this compound pathway is not yet complete, this approach has been successfully used to identify and characterize enzymes in related pathways. frontiersin.org For example, the function of key enzymes in the biosynthesis of umbelliferone and other simple coumarins has been confirmed through such methods. frontiersin.orgasm.org The ongoing efforts to functionally characterize the candidate cytochrome P450s and other enzymes identified in Calophyllum species will be instrumental in fully elucidating the biosynthetic pathway of this compound and other calanolides. researchgate.netmdpi.com

Molecular and Cellular Pharmacology of Calanolide F and Analogs

Antiviral Research: Focus on Human Immunodeficiency Virus Type 1 (HIV-1)

Calanolide (B8761490) F, a natural pyranocoumarin (B1669404), has been identified as having anti-HIV activity. nih.govsemanticscholar.org It was isolated from Calophyllum lanigerum var. austrocoriaceum and Calophyllum teysmannii var. inophylloide. nih.govsemanticscholar.org However, a significant body of research into the anti-HIV-1 properties of this compound class has focused on its analog, Calanolide A, and synthetic derivatives like F18.

Calanolide F and its analogs are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net They specifically target and inhibit the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of the viral RNA genome into DNA, a necessary step for viral replication. nih.govcymitquimica.com

Studies on Calanolide A demonstrate that it potently and selectively inhibits recombinant HIV-1 RT. nih.gov The inhibitory mechanism is complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the natural substrate, deoxythymidine triphosphate (dTTP), which is characterized as a mixed-type inhibition. nih.govgoogle.com This mode of action distinguishes it from many other NNRTIs. google.com Time-of-addition experiments with the synthetic analog F18 have confirmed that its antiviral activity occurs early in the HIV-1 life cycle, consistent with the inhibition of reverse transcriptase. nih.gov An IC₅₀ of 12.0 nM for F18 against HIV-1 RT has been reported. nih.gov

NNRTIs typically bind to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleosides bind. researchgate.netresearchgate.net This binding induces conformational changes in the enzyme that disrupt its catalytic activity. researchgate.net

Kinetic analyses suggest that Calanolide A may interact with HIV-1 RT at two distinct sites. cymitquimica.comfrontiersin.org One binding site appears to be competitive with respect to deoxynucleoside triphosphates (dNTPs), suggesting it is near the enzyme's active site. ontosight.airesearchgate.net Evidence also indicates that Calanolide A shares binding domains with phosphonoformic acid (a pyrophosphate analog) and other NNRTIs, further suggesting its interaction near both the pyrophosphate binding site and the active site of the enzyme. researchgate.net In silico docking studies with the analog F18 suggest it may bind to the HIV-1 RT differently than other NNRTIs, potentially explaining its distinct resistance profile. nih.gov

A significant advantage of calanolide analogs is their activity against HIV-1 strains that have developed resistance to other NNRTIs. Calanolide A has shown effectiveness against strains with the common NNRTI-related mutations K103N and Y181C. nih.govwikipedia.org In fact, calanolide analogs have demonstrated a tenfold enhanced antiviral activity against viruses with the Y181C mutation in the reverse transcriptase. nih.govgoogle.com

The synthetic analog F18 has shown potent activity against a panel of NNRTI-resistant pseudoviruses, with exceptional potency against the Y181C mutant (EC₅₀ of 1.0 nM). nih.gov This is in stark contrast to the reduced susceptibility of this mutant to widely used NNRTIs like nevirapine (B1678648) and efavirenz. nih.gov However, viruses with mutations such as L100I and Y188H have shown resistance to F18. nih.gov The K103N mutation has also been associated with cross-resistance to F18. nih.gov

Table 1: Antiviral Activity of Calanolide Analogs Against NNRTI-Resistant HIV-1 Strains

| Compound/Analog | Resistant Mutant | Fold Change in EC₅₀ | Reference |

|---|---|---|---|

| Calanolide A | Y181C | Enhanced activity (10-fold) | nih.govgoogle.com |

| Calanolide A | K103N | Active | nih.govwikipedia.org |

| F18 | Y181C | Sensitive (EC₅₀ = 1.0 nM) | nih.gov |

| F18 | K103N | Cross-resistance | nih.gov |

| F18 | L100I | Resistant | nih.gov |

| F18 | Y188H | Resistant | nih.gov |

| F18 | K103N/Y181C | Highly resistant | nih.gov |

In vitro studies have demonstrated that calanolides can act synergistically with other classes of anti-HIV drugs. nih.govnih.gov Combination studies with Calanolide A and its congeners have shown synergistic antiviral interactions with nucleoside reverse transcriptase inhibitors (NRTIs), other NNRTIs, and protease inhibitors. nih.gov Additive effects have also been observed. nih.gov

Notably, a highly synergistic antiviral effect was observed when F18 was combined with nevirapine against the nevirapine-resistant Y181C mutant virus. nih.gov This suggests that the combination could be a viable strategy to overcome certain forms of drug resistance. Three-drug combination studies have suggested that calanolides in combination with lamivudine (B182088) and nelfinavir (B1663628) exhibit significant synergy. nih.gov No antagonistic effects or combination toxicity have been reported in these in vitro assays. nih.gov

While the primary focus of calanolide research has been on HIV-1, there is some indication of broader antiviral applications. Calanolide A has demonstrated a broad spectrum of activity against various HIV-1 strains, including clinical isolates from different clades and both syncytium-inducing and non-syncytium-inducing strains. wikipedia.orgnih.gov However, it is generally inactive against HIV-2. nih.gov

Research into the broader antiviral potential of this compound and its analogs is still limited. A computational docking study suggested that Calanolide A might be a candidate for the treatment of COVID-19 by potentially inhibiting the SARS-CoV-2 main protease. researchgate.net However, this is based on in silico modeling and requires experimental validation. There is no current evidence to suggest that this compound has activity against other families of viruses such as herpesviruses or influenza viruses. google.com

Anticancer Research Investigations

Initial screenings of Calanolide A in the 1980s did not reveal significant activity against cancer cell lines. nih.govnih.gov However, later studies have indicated potential anticancer properties for calanolide analogs. nih.govontosight.ai In 2003, Calanolide A was shown to have antiproliferative and antitumor-promoting properties by inhibiting the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. nih.govnih.gov Calanolide A was found to be more active in this assay than its isomer, Calanolide C. nih.gov

These findings suggest that 4-substituted pyranocoumarins like the calanolides may have potential as cancer chemopreventive agents. nih.gov Other research has pointed to the cytotoxic potential of extracts from Calophyllum species against cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and human leukemia (HL-60) cells, though these studies did not specifically isolate the effects of calanolides. nih.govwikipedia.org There is currently no specific information available on the anticancer research investigations of this compound itself.

In Vitro Antiproliferative Activity against Cancer Cell Lines

This compound and its related compounds, known as calanolides, have demonstrated the ability to inhibit the growth of various cancer cell lines in laboratory settings. mdpi.comresearchgate.net While much of the research on calanolides has centered on their anti-HIV activity, studies have also explored their potential as anticancer agents. mdpi.comresearchgate.net

The antiproliferative effects of coumarins, the class of compounds to which this compound belongs, have been observed in several types of cancer cells. researchgate.netfrontiersin.org For instance, some coumarin (B35378) derivatives have shown cytotoxic activity against human tumor cell lines. sci-hub.se The antiproliferative activity of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay, across a panel of cancer cell lines. frontiersin.orgresearchgate.netnih.gov

While specific data on this compound's activity against a wide range of cancer cell lines is not extensively detailed in the provided search results, the broader class of calanolides and coumarins have shown promise. For example, Calanolide A and C have demonstrated antiproliferative properties by inhibiting the activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells. mdpi.com Another related compound, isodispar B, exhibited potent inhibitory activities against nasopharyngeal cancer cell lines. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Calanolide-Related Compounds

| Compound/Extract | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Isodispar B | Nasopharyngeal (SUNE1, TW01, CNE1, HK1), Breast (HCC38, MDA-MB-231, MDA-MB-468, SKBR3) | Dose-dependent cytotoxic effects, with IC50 values from 3.8 to 11.5 µM in nasopharyngeal lines. | researchgate.net |

| Calanolide A & C | Raji (Burkitt's lymphoma) | Inhibition of TPA-induced EBV-EA activation. | mdpi.com |

| Coumarin derivatives | Various human tumor cell lines | Anticancer activity. | sci-hub.se |

| Calophyllum extracts | Leukemic cancer cell lines | High sensitivity and cytotoxic effects. | researchgate.net |

Induction of Apoptosis and Cell Cycle Arrest in Preclinical Models

A key mechanism by which many anticancer compounds exert their effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. Research suggests that this compound and its analogs may share these mechanisms. ontosight.aisci-hub.se

Studies on various coumarin compounds have shown their ability to induce apoptosis in cancer cells. preprints.org For example, some 4-substituted coumarins isolated from Calophyllum brasiliense were found to induce apoptosis in human leukemia HL-60 cells. researchgate.net This process often involves the activation of caspases, a family of proteases that play a crucial role in the apoptotic pathway. frontiersin.org

In addition to apoptosis, coumarins have been observed to cause cell cycle arrest at different phases, such as G0/G1 and G2/M, thereby inhibiting cancer cell proliferation. sci-hub.sebeilstein-archives.org For example, certain coumarin derivatives have been shown to arrest the cell cycle in the G1 phase in lung carcinoma cells. sci-hub.se The induction of apoptosis and cell cycle arrest by these compounds is a critical area of investigation in preclinical cancer research. nih.gov

Exploration of Intracellular Signaling Pathways and Molecular Targets (e.g., RAS subfamily)

The anticancer activity of this compound and related compounds is believed to be mediated through their interaction with various intracellular signaling pathways and molecular targets. frontiersin.orgnih.gov One such target that has been investigated in the context of calanolides is the RAS subfamily of small GTPases. mdpi.com

A computational study identified HRAS, a proto-oncogene, as a potential molecular target for Calanolide A in the context of AIDS-associated cancers. mdpi.com The study suggested that Calanolide A could form a stable complex with HRAS, potentially interfering with its function and downstream signaling pathways that promote cell proliferation and survival. mdpi.com

Other signaling pathways implicated in the anticancer effects of coumarins include the MAPK/ERK pathway and the PI3K/AKT pathway. nih.gov For instance, inhibition of the ERK1/2 signaling pathway has been observed in melanoma cells treated with plant extracts containing triterpenes, a class of compounds also found in Calophyllum species. frontiersin.orgresearchgate.net Furthermore, the BTK-PI3K-AKT signaling pathway, which is crucial for the survival of tumor cells, has been identified as a target for some anticancer agents. nih.gov

Combination Studies with Established Chemotherapeutic Modalities in Research Settings

To enhance therapeutic efficacy, researchers often explore the combination of novel compounds with established chemotherapeutic drugs. While specific studies on this compound in combination with chemotherapy are not detailed in the provided results, research on other calanolides and coumarins suggests potential for synergistic interactions.

For example, studies on Calanolide A have shown synergistic antiviral effects when combined with other anti-HIV agents, including reverse transcriptase inhibitors and protease inhibitors. mdpi.comnih.govasm.orgebi.ac.uk This suggests that a similar approach could be beneficial in cancer therapy. The rationale behind combination therapy is to target different pathways involved in cancer progression, potentially overcoming drug resistance and improving treatment outcomes. frontiersin.org For instance, novel coumarin compounds have been shown to potentiate the effect of cisplatin, a common chemotherapeutic drug, on lung cancer cells. beilstein-archives.org

Anti-inflammatory Research Perspectives

In addition to its antiproliferative properties, this compound and related compounds have been investigated for their potential anti-inflammatory effects. ontosight.aimdpi.comnih.gov

Modulation of Inflammatory Mediators in Cellular Systems

This compound belongs to the coumarin family, which has demonstrated anti-inflammatory properties. nih.gov Research has shown that compounds from Calophyllum species can modulate the production of key inflammatory mediators. For instance, calophyllolide (B1236139), another compound from this genus, has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10. nih.gov

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). openedition.orgifremer.fr For example, calophyllolide has been shown to inhibit COX-1 and COX-2. openedition.org The modulation of these inflammatory mediators is a key focus of research into the anti-inflammatory potential of natural products. frontiersin.org

Investigation of Anti-inflammatory Pathways

The anti-inflammatory effects of calanolides and related compounds are thought to be mediated through their influence on various signaling pathways. The NF-κB and MAPK signaling pathways are critical regulators of inflammation and are often targeted by anti-inflammatory agents. researchgate.net

Studies on other natural compounds have shown that they can exert their anti-inflammatory effects by inhibiting these pathways. frontiersin.org For example, curcumin, another natural product, has been shown to downregulate NF-κB and inhibit COX-2 expression. frontiersin.org While direct evidence for this compound's effect on these specific pathways is limited in the provided search results, the known anti-inflammatory activity of coumarins and other compounds from Calophyllum suggests that this is a promising area for future investigation. researchgate.netnih.gov

Antimicrobial and Antiparasitic Research

Research into the therapeutic potential of calanolides has extended beyond their well-documented anti-HIV activity to include their effects on various microbial and parasitic pathogens. While the primary focus of much of the research has been on other calanolide analogs, the findings provide a foundational understanding of the potential antimicrobial and antiparasitic scope of this class of compounds, including this compound.

Evaluation of Antiparasitic Effects in Research Models

The antiparasitic potential of calanolides has been an active area of investigation, with several studies demonstrating the efficacy of this class of compounds against various parasites, particularly those responsible for leishmaniasis and Chagas disease. researchgate.net While specific evaluations of this compound in antiparasitic research models are limited, the activities of its close analogs, Calanolide E1 and Calanolide E2, have been documented. researchgate.netrsc.org

Extracts from Calophyllum brasiliense and Calophyllum inophyllum have shown effectiveness against intracellular parasites that cause American trypanosomiasis and leishmaniasis. researchgate.net Bioactivity-guided fractionation of extracts from the stem bark of C. brasiliense led to the isolation of Calanolide E1 and Calanolide E2. researchgate.net These compounds were evaluated for their in vitro activity against the amastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania infantum, a causative agent of visceral leishmaniasis.

In these studies, both Calanolide E1 and Calanolide E2 demonstrated activity against T. cruzi and L. infantum. researchgate.net The findings suggest that the stereochemistry of these molecules may play a role in their biological activity. rsc.org These results indicate that calanolides could serve as a scaffold for the development of new therapeutic agents for these neglected tropical diseases. researchgate.net

The table below details the in vitro antiparasitic effects of Calanolide E1 and E2.

| Compound | Parasite | Measurement | Result | Reference(s) |

| Calanolide E1 | Trypanosoma cruzi (amastigotes) | EC₅₀ | 12.1 μM | researchgate.net |

| Calanolide E2 | Trypanosoma cruzi (amastigotes) | EC₅₀ | 8.2 μM | researchgate.net |

| Calanolide E1 | Leishmania infantum (amastigotes) | EC₅₀ | 37.1 μM | researchgate.netrsc.org |

| Calanolide E2 | Leishmania infantum (amastigotes) | EC₅₀ | 29.1 μM | researchgate.netrsc.org |

This table presents data for Calanolide analogs due to the limited specific data for this compound.

Structure Activity Relationship Sar of Calanolides

Elucidation of Key Structural Motifs for Biological Activity

The fundamental framework for the biological activity of calanolides is their tetracyclic pyranocoumarin (B1669404) core, which consists of four rings designated A, B, C, and D. nih.govresearchgate.net Research has shown that the activity of these compounds is highly dependent on the integrity and specific features of this ring system.

Key findings on essential structural motifs include:

The Dihydropyran Ring (Ring C): The structure of Ring C is considered a critical determinant of the biological activity of calanolide (B8761490) derivatives. nih.govresearchgate.net Modifications within this ring have a more dramatic impact on potency compared to substitutions in other parts of the molecule. nih.govresearchgate.net

The C-4 Substituent: The nature of the substituent at the C-4 position on the coumarin (B35378) lactone ring influences anti-HIV potency. Calanolides, which possess an n-propyl group at this position, are generally more potent than related compounds like cordatolides, which have a methyl group. nih.govresearchgate.net This suggests that a bulkier group at C-4 is favorable for activity. mdpi.com

The C-12 Heteroatom: The presence of a heteroatom, typically an oxygen in the form of a hydroxyl group, at the C-12 position is a crucial requirement for anti-HIV activity. researchgate.netresearchgate.net The complete removal of this hydroxyl group or its replacement via olefination (creating a double bond between C-11 and C-12) leads to a loss of antiviral activity. researchgate.net

Role of Specific Substituents and Ring Systems in Potency and Selectivity

Beyond the core structure and stereochemistry, specific substituents on the calanolide scaffold play a significant role in modulating potency and selectivity.

Ring B Modifications: Saturation of the C-7/C-8 double bond in Ring B to create dihydro-derivatives has been shown to have little to no effect on anti-HIV activity. researchgate.net This suggests that this part of the molecule is less involved in the direct interaction with the biological target.

Ring C Substituent Modifications:

C-10 Position: The 10-methyl group is important for activity. Its complete removal diminishes potency. nih.gov Substituting the methyl with a slightly larger ethyl group maintains activity, but a bulkier isopropyl group abolishes it completely, indicating a defined spatial limit for this position. nih.gov

C-11 Position: The introduction of an additional methyl group at the C-11 position leads to a decrease in activity relative to the parent compound. nih.gov

C-12 Position: While a 12-(S)-hydroxyl group is optimal, it is not the only functional group that permits activity. Synthetic intermediates where the C-12 hydroxyl is replaced by a ketone (12-oxo-calanolides) retain significant anti-HIV activity. nih.gov These ketones were the first derivatives to show that a 12-hydroxyl group is not an absolute requirement and that activity could be present even in compounds with a cis-10,11-dimethyl relationship. nih.gov Modifications with other heteroatoms, such as thiol or azide, have also been explored, with results indicating very strict spatial and electronic requirements around C-12. researchgate.net

| Modification Site | Substituent Change | Effect on Anti-HIV Activity | Reference |

|---|---|---|---|

| C-4 | Propyl to Methyl | Reduced potency | nih.govresearchgate.net |

| C-7, C-8 | Hydrogenation (double bond removal) | Little to no effect | researchgate.net |

| C-10 | Removal of methyl group | Decreased activity | nih.gov |

| Methyl to Ethyl | Maintained activity | nih.gov | |

| Methyl to Isopropyl | Eliminated activity | nih.gov | |

| C-12 | Hydroxyl to Ketone | Retained activity | nih.gov |

| Removal of hydroxyl group | Eliminated activity | researchgate.net |

Comparative SAR Analysis Across Calanolide Series (A-F and other derivatives)

Comparing the biological activities across the series of naturally occurring and synthetic calanolides provides a broader understanding of the SAR.

Naturally Occurring Calanolides:

Calanolide A: (+)-Calanolide A is consistently identified as one of the most potent naturally occurring calanolides against HIV-1. nih.gov

Calanolide B: (-)-Calanolide B (also known as costatolide) is also active but is less potent than (+)-Calanolide A, a difference attributed to their differing stereochemistry. nih.gov

Calanolide C & D: True Calanolide C is inactive, consistent with SAR rules regarding stereochemistry at C-12. nih.govmdpi.com The initially reported structures for Calanolide C and D were later revised. nih.gov

Calanolide F: this compound (C₂₂H₂₆O₅) has been isolated from natural sources like Calophyllum lanigerum. nih.gov While its structure is known, specific data on its biological activity and how it compares to Calanolide A or B is not extensively detailed in the available scientific literature. Based on the established SAR principles, its potency would be highly dependent on its specific stereochemistry at the C-10, C-11, and C-12 centers.

Key Synthetic Derivatives:

12-Oxo-calanolides: These derivatives, which feature a ketone at C-12, are active. nih.gov Interestingly, racemic mixtures of 12-oxo-calanolides have sometimes shown greater activity than the pure enantiomers, suggesting a possible synergistic interaction. researchgate.net

11-Demethyl-12-oxo Calanolide A: A racemic version of this analog, which lacks chiral centers at C-11 and C-12, was found to have comparable activity and a better therapeutic index than (+)-Calanolide A. acs.org This finding further challenges the absolute necessity of the C-11 and C-12 chiral centers for activity, provided other structural compensations are made. acs.org

F18 (10-Chloromethyl-11-demethyl-12-oxo-calanolide A): This synthetic analog of Calanolide A demonstrated a low half-maximal effective concentration (EC₅₀) of 7.4 nM, indicating high potency. frontiersin.org

10-Bromomethyl-11-demethyl-12-oxo Calanolide A: This derivative was identified as having exceptionally high inhibitory potency, with an EC₅₀ of 2.85 nM. acs.org This highlights that strategic modifications at the C-10 position of the C ring can lead to drug candidates with significantly enhanced activity against HIV-1. acs.org

| Compound | Type | Key Structural Feature(s) | Relative Potency | Reference |

|---|---|---|---|---|

| (+)-Calanolide A | Natural | (10R, 11S, 12S)-OH | High | nih.gov |

| (-)-Calanolide B (Costatolide) | Natural | Stereoisomer of Calanolide A | Moderate (less than A) | nih.gov |

| Calanolide C | Natural | Epimeric alcohol | Inactive | mdpi.com |

| This compound | Natural | C₂₂H₂₆O₅ | Data not widely available | nih.gov |

| (+/-)-12-Oxo-calanolide A | Synthetic | C-12 Ketone | Active | researchgate.netnih.gov |

| 10-Bromomethyl-11-demethyl-12-oxo Calanolide A | Synthetic | Lacks C-11, C-12 chirality; C-10-CH₂Br | Very High (EC₅₀ ~2.85 nM) | acs.org |

| F18 | Synthetic | 10-Chloromethyl-11-demethyl-12-oxo | Very High (EC₅₀ ~7.4 nM) | frontiersin.org |

Synthetic Chemistry and Derivatization Strategies for Calanolide F Analogs

Total Synthesis Approaches for Calanolide (B8761490) Scaffolds

The total synthesis of calanolide scaffolds is a complex undertaking that has been approached through various methodologies. A key challenge lies in the stereoselective construction of the three contiguous chiral centers in the dihydropyran ring system.

One notable approach involves the use of a Friedel-Crafts acylation reaction to construct a key intermediate, 5,7-dihydroxy-4-propyl-8-propionylcoumarin. rsc.org This intermediate serves as a foundational building block for the subsequent elaboration of the full calanolide structure. Another strategy begins with the formylation of a coumarin (B35378) lactone to introduce an aldehyde group at the C-8 position, which is then used to build the rest of the molecule. google.com

A convergent synthesis strategy has also been employed, starting with the preparation of a coumarin lactone from phloroglucinol. google.comnih.gov This is followed by the introduction of an aldehyde function at the C-8 position. google.com The synthesis then proceeds through the enantioselective reaction of this intermediate with a chiral borane (B79455) to establish the desired stereochemistry. portico.org The final steps involve cyclization to form the benzodipyran system and subsequent modifications to yield the target calanolide. portico.org

Rational Design and Synthesis of Calanolide F Analogs

The rational design of this compound analogs is guided by the desire to enhance antiviral activity, improve the therapeutic index, and overcome potential drug resistance. These efforts have primarily focused on modifications to the coumarin core and the pyran rings.

Modifications to the Coumarin Core

The coumarin nucleus is a critical component of the calanolide scaffold, and its modification has been a key area of investigation. Structure-activity relationship (SAR) studies have shown that substituents at various positions on the coumarin ring can significantly influence biological activity. jetir.org For instance, the introduction of an aryl group at the C-3 or C-4 position can lead to notable anti-HIV and anti-inflammatory effects. jetir.org

Researchers have explored the replacement of the coumarin core with other heterocyclic systems. researchgate.net For example, a "scaffold-hopping" strategy has been used to replace the D ring with various five or six-membered nitrogen-containing heterocycles. researchgate.net This approach aims to explore new chemical space and identify novel analogs with improved properties. researchgate.net

Substituent Variations on Pyran Rings

The pyran rings of the calanolide structure have also been a target for synthetic modification. The substituents on these rings, particularly the dihydropyran ring (ring C), are crucial for antiviral activity. mdpi.com It has been noted that the activity of modified Calanolide A derivatives is highly dependent on the structure of the C ring, with substituents in other rings being less significant. mdpi.com

Modifications have included the reduction of olefinic bonds and alterations to the hydroxyl group at C-12. nih.govnih.gov For example, a series of structural analogues of (-)-calanolide B were prepared to investigate the importance of the C-12 hydroxyl group for HIV-1 inhibitory activity. nih.gov These studies have provided valuable insights into the structural requirements for potent antiviral activity.

Bioinspired Synthetic Routes

Bioinspired synthesis seeks to mimic the proposed biosynthetic pathways of natural products to devise efficient and elegant synthetic strategies. In the context of calanolides, this has led to the development of novel analogs.

One such approach involves the design and synthesis of pyrano[2,3-f]chromen-8-ones, which are ring C-opened analogues of Calanolide A. mdpi.comresearchgate.net These bioinspired compounds incorporate nitrogen heterocycles or aromatic groups in place of the C ring, effectively mimicking its role while simplifying the synthetic process. mdpi.comresearchgate.net The synthesis of these analogs often starts from 5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one, a key tricyclic precursor. mdpi.comresearchgate.net

Stereoselective Synthesis of Calanolide Isomers

The stereochemistry of calanolides is critical for their biological activity. Calanolide A, for instance, has three stereocenters, resulting in eight possible stereoisomers. mdpi.com The synthesis of specific, optically active stereoisomers is therefore a crucial aspect of calanolide research.

A key method for achieving stereoselectivity is the use of chiral reagents, such as diisopinocampheylborane, in the synthesis of the chiral 2,3-dimethylchroman-4-ol ring. google.com This approach allows for the generation of all three contiguous chiral centers in a controlled manner. google.com The synthesis of optically active calanolides A and B has been reported using this method, which involves the stereoselective synthesis of the chiral pyran ring from a silyl-protected salicylaldehyde. google.com The modified Mitsunobu reaction has also been utilized for the inversion of stereochemistry at specific chiral centers, allowing for the synthesis of different isomers from a common intermediate. google.comportico.org

Computational Modeling and Theoretical Research on Calanolide F

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is widely used to understand drug-target interactions at a molecular level.

For the calanolide (B8761490) family, docking studies have been essential in elucidating how these compounds inhibit HIV-1 reverse transcriptase (RT), their primary biological target. scielo.brmdpi.com These studies typically involve docking various calanolide analogs into the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. mdpi.com However, specific molecular docking analyses detailing the binding energy and interaction profile of Calanolide F with HIV-1 RT are not readily found in published research. The focus has remained on Calanolide A and its more active synthetic analogs, such as F18. scielo.brasm.org

The binding mechanism of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like the calanolides involves allosteric inhibition. These molecules bind to the NNIBP, a hydrophobic pocket located approximately 10 Å away from the polymerase active site of HIV-1 RT. This binding induces conformational changes in the enzyme, reducing its flexibility and catalytic efficiency, thereby halting the conversion of viral RNA to DNA.

Computational studies on Calanolide A and its analogs have identified key amino acid residues within the NNIBP that are crucial for binding. These often include hydrophobic interactions and sometimes hydrogen bonds with residues like tyrosine (Tyr181, Tyr188), leucine (B10760876) (Leu100), lysine (B10760008) (Lys101, Lys103), and proline (Pro236). scielo.br For instance, the superior activity of some analogs against resistant viral strains, such as those with the Y181C mutation, has been explained by docking studies showing more favorable interactions or less steric hindrance within the mutated pocket. scielo.brasm.org

While this compound is known to be an anti-HIV compound, detailed reports from molecular docking studies that delineate its specific binding mechanism, including the precise amino acid interactions and conformational changes it induces in HIV-1 RT, are not available in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dovepress.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

QSAR studies have been applied to the calanolide series to understand which structural features are critical for anti-HIV-1 activity. mdpi.com These models typically use molecular descriptors such as steric, electronic, and hydrophobic parameters to correlate with inhibitory concentrations. For the calanolides, research has indicated that the stereochemistry at the C-10, C-11, and C-12 positions on the dihydropyran ring (Ring D) is a major determinant of activity. mdpi.com

A review of the literature indicates that while SAR (Structure-Activity Relationship) studies have considered the naturally occurring calanolides (A-F), published QSAR models with specific predictive equations and detailed statistical validation are focused on analogs of Calanolide A and B. mdpi.com A specific, robust QSAR model that includes this compound and quantifies the impact of its unique structural features on its activity against HIV-1 RT has not been reported.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. In drug discovery, MD simulations are used to study the physical basis of the structure and function of biomolecules, including the stability of a ligand-protein complex and the conformational changes that occur upon binding.

For NNRTIs, MD simulations can reveal the dynamic behavior of the inhibitor within the binding pocket and the flexibility of the HIV-1 RT enzyme itself. semanticscholar.org Such studies performed on Calanolide A analogs have helped to validate docking poses and to understand the persistence of key interactions over time, providing a more realistic view of the binding event than static docking models. pensoft.net

However, there are no specific molecular dynamics simulation studies published for this compound. Research in this area has been prioritized for more potent compounds in the series or those with unique resistance profiles, leaving a gap in the understanding of the specific conformational dynamics of the this compound/HIV-1 RT complex.

In Silico Screening for Novel Calanolide-like Structures

In silico (virtual) screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be ligand-based, using a known active molecule like Calanolide A as a template, or structure-based, docking compounds into the target's binding site.

Computational chemists have designed and screened libraries of novel compounds based on the pyranocoumarin (B1669404) scaffold of the calanolides. mdpi.comresearchgate.net These efforts aim to discover new structures with improved potency, better resistance profiles, and more favorable pharmacokinetic properties. For example, bioinspired analogs of Calanolide A have been designed by replacing parts of the molecule, and their potential activity has been assessed using docking. mdpi.com

These virtual screening campaigns have used the structure of Calanolide A as the primary template. There is no evidence in the literature of in silico screening efforts that have specifically used this compound as the starting point for the discovery of new, similar structures.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Activities

While the anti-HIV activity of Calanolide (B8761490) F is established, its broader pharmacological profile is an area ripe for investigation. nih.govsemanticscholar.org The general class of calanolides has been noted for possessing anticancer, antimicrobial, and antiparasitic potential, suggesting that Calanolide F may harbor similar capabilities. researchgate.net

Future research should systematically screen this compound against a diverse range of therapeutic targets. Key areas of exploration include:

Anticancer Activity: Studies on other natural coumarins isolated from Calophyllum species have shown cytotoxic activity against various cancer cell lines, including human breast cancer (MCF-7) and leukemia (HL-60) cells. matec-conferences.orgresearchgate.net A focused investigation into the antiproliferative and apoptotic effects of this compound on different cancer types is a logical next step. ontosight.ai

Antimicrobial and Antiparasitic Activity: The Calophyllum genus is a rich source of compounds with antimicrobial properties. nih.gov Furthermore, some coumarin (B35378) derivatives from these plants have demonstrated antiplasmodial activity. ugm.ac.id Screening this compound against a panel of pathogenic bacteria, fungi, and parasites, including strains of Mycobacterium tuberculosis, could uncover new therapeutic applications. wikipedia.org

Anti-inflammatory Activity: Many natural coumarins exhibit anti-inflammatory effects. nih.govsemanticscholar.org Given that this compound has demonstrated anti-inflammatory properties, further studies to delineate its impact on inflammatory pathways, such as the inhibition of proteinase and lipoxygenase enzymes, would be valuable. ontosight.ai

Elucidation of Additional Molecular Mechanisms of Action

The primary mechanism of action for the calanolide class is the non-nucleoside inhibition of HIV-1 reverse transcriptase (RT). researchgate.netmdpi.com However, the nuances of this interaction and the possibility of other mechanisms for this compound have not been fully explored.

Unexplored avenues include:

Complex Inhibition Kinetics: Calanolide A is known to inhibit HIV-1 RT through a complex mechanism, potentially involving two distinct binding sites and acting as a partially competitive inhibitor with respect to deoxynucleotide triphosphate (dNTP) binding. wikipedia.orgmdpi.comresearchgate.net Future enzymatic assays should aim to determine if this compound shares this sophisticated mechanism or if it exhibits a different mode of inhibition.

Interactions with Resistant Mutants: Different calanolide stereoisomers can interact differently with RT, especially in drug-resistant viral strains. ebi.ac.uk While Calanolide A is known to be effective against Y181C and K103N mutant strains, the efficacy profile of this compound against a wide panel of NNRTI-resistant HIV-1 variants is an important area for future study. wikipedia.org

Identification of Non-RT Targets: It is conceivable that this compound interacts with other viral or host cell proteins that are critical for viral replication. Research employing techniques such as affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) could identify novel binding partners, potentially revealing new mechanisms of action beyond RT inhibition.

Advanced Structural Biology Studies of Calanolide-Target Complexes

A detailed understanding of how this compound binds to its molecular targets is crucial for rational drug design. Currently, there is a lack of high-resolution structural data for this compound complexed with any protein target.

Future research should prioritize:

X-ray Crystallography: Obtaining a crystal structure of this compound bound to HIV-1 reverse transcriptase would provide atomic-level insights into its binding orientation and key molecular interactions. mit.edunih.gov This would be particularly valuable for understanding its activity and for comparing its binding mode to that of other NNRTIs. tsri.or.th Crystallizing complexes with both wild-type and drug-resistant RT mutants would reveal the structural basis of its efficacy against resistant strains.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the this compound-protein interaction in solution. mit.edugoogle.com This technique can identify the specific amino acid residues at the binding interface and provide information on conformational changes that occur upon ligand binding.

Computational Modeling: In the absence of experimental structures, molecular docking and molecular dynamics (MD) simulations can predict the binding pose of this compound within the NNRTI binding pocket of HIV-1 RT. researchgate.netmdpi.com These computational models, while predictive, can generate hypotheses about key interactions that can be tested through site-directed mutagenesis and functional assays.

Development of Robust Biosynthetic Production Platforms

The natural abundance of this compound in its source plants is low, making extraction an inefficient and unsustainable method for large-scale production. wikipedia.org Establishing robust biosynthetic production platforms is therefore a critical goal.

Key future research directions are:

Gene Discovery: The biosynthetic pathway for calanolides is understood to proceed from L-phenylalanine through the key precursor umbelliferone (B1683723). researchgate.netwikipedia.org However, the specific enzymes (e.g., P450 monooxygenases, prenyltransferases) responsible for the final steps in this compound synthesis need to be identified and characterized from Calophyllum species.

Heterologous Expression in Microbial Hosts: Once the biosynthetic genes are identified, they can be introduced into microbial chassis such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.orgnih.gov These engineered microbes could then produce this compound through fermentation, a scalable and cost-effective process. google.com Modern synthetic biology tools, including CRISPR/Cas9, can be used to optimize the metabolic pathways in these hosts to maximize yield. frontiersin.org

Plant Cell Culture Optimization: An alternative to microbial fermentation is the use of plant cell or callus cultures. nih.gov The production of calanolides in callus cultures of Calophyllum brasiliense has been demonstrated. researchgate.net Future work could focus on optimizing culture conditions, including nutrient media and elicitor treatments, to specifically enhance the production of this compound.

Design of Next-Generation Calanolide Analogs with Enhanced Potency and Selectivity

While naturally occurring, this compound may not possess the optimal properties for a therapeutic drug. Chemical synthesis and modification offer a path to creating next-generation analogs with improved characteristics.

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Studies: this compound is the C-10 epimer of (+)-calanolide A and shows more moderate anti-HIV activity. clockss.org This highlights the critical role of stereochemistry in the bioactivity of this scaffold. mdpi.com Systematic synthesis and biological evaluation of new derivatives, modifying the substituents on the coumarin core, will help to build a detailed SAR profile for the this compound scaffold. acs.org

Improving Potency and Resistance Profile: The primary goal of analog design will be to enhance potency against wild-type HIV-1 and, crucially, to broaden the activity against a wider spectrum of clinically relevant drug-resistant strains. This could involve introducing moieties that form additional interactions within the flexible NNRTI binding pocket.

Optimizing Physicochemical Properties: Beyond potency, analogs should be designed to have improved physicochemical and pharmacokinetic properties, such as increased solubility, better metabolic stability, and favorable absorption and distribution profiles. Lessons learned from the development of other calanolide analogs can inform this process.

Q & A

Basic Question | Methodological Focus

- Ethics : Obtain approval from institutional animal care committees (IACUC) for in vivo models. Adhere to ARRIVE 2.0 guidelines for reporting animal studies.

- Data transparency : Share raw HPLC chromatograms, NMR spectra, and cytotoxicity datasets in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

- Replication : Include step-by-step protocols for critical assays (e.g., RT inhibition) to enable independent verification .

How can computational methods predict this compound’s off-target interactions in silico?

Advanced Question | Experimental Design

Use molecular docking (AutoDock Vina) to screen this compound against human cytochrome P450 enzymes, prioritizing isoforms with high metabolic relevance (e.g., CYP3A4). Validate predictions with in vitro microsomal stability assays. Apply machine learning models (e.g., DeepTox) to predict hepatotoxicity. Cross-validate results with Tox21 database entries to identify conflicting predictions .

What statistical approaches are appropriate for analyzing dose-dependent responses in this compound studies?

Basic Question | Methodological Focus

- Non-linear regression : Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Outlier handling : Use Grubbs’ test (α = 0.05) to exclude aberrant data points.

- Error reporting : Report SEM or 95% confidence intervals for triplicate measurements. For non-normal distributions, use Kruskal-Wallis tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.